The development of DT2216 Hydrochloride stems from research aimed at creating effective protein degraders. It is classified under small-molecule inhibitors and is particularly noted for its ability to form ternary complexes with E3 ubiquitin ligases and target proteins, leading to targeted degradation. The compound has been shown to selectively degrade BCL-xL while sparing other related proteins such as BCL-2, making it a promising candidate for cancer therapy where BCL-xL plays a critical role in tumor cell survival .
The synthesis of DT2216 Hydrochloride involves several key steps that utilize established organic chemistry techniques. The synthetic pathway typically includes:
The synthetic routes are optimized for efficiency and yield, resulting in compounds with high enantiomeric purity suitable for biological testing.
DT2216 Hydrochloride features a complex molecular structure characterized by distinct functional groups that facilitate its interaction with target proteins. Key structural components include:
The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics in biological systems. Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy .
DT2216 Hydrochloride undergoes several chemical reactions that are crucial for its mechanism of action:
These reactions highlight the compound's role in modulating protein levels within cancer cells.
The mechanism of action of DT2216 Hydrochloride is centered around its ability to induce targeted protein degradation through the ubiquitin-proteasome pathway:
This process effectively reduces BCL-xL levels in cancer cells, promoting apoptosis and potentially enhancing the efficacy of other therapeutic agents .
DT2216 Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies and administration routes in potential therapeutic applications .
DT2216 Hydrochloride has significant potential applications in scientific research and clinical settings:
BCL-XL (B-cell lymphoma extra-large), an anti-apoptotic protein of the BCL-2 family, is overexpressed in diverse cancers including T-cell lymphomas (TCLs), small-cell lung cancer (SCLC), and leukemias. It promotes tumor survival by sequestering pro-apoptotic proteins (e.g., BIM, BAX) and preventing mitochondrial outer membrane permeabilization (MOMP). This evasion mechanism is particularly pronounced in advanced TCLs, where ≈70% of cutaneous/peripheral subtypes depend on BCL-XL for survival [1] [6] [9]. BCL-XL upregulation also confers resistance to chemotherapy and radiotherapy, making it a high-value oncology target.
Table 1: BCL-XL Dependence Across Cancer Types
Cancer Type | BCL-XL Dependence Frequency | Associated Clinical Challenges |
---|---|---|
T-cell lymphoma | 60–70% of advanced cases | Chemotherapy resistance, relapse |
T-cell acute lymphoblastic leukemia (T-ALL) | 12/13 cell lines tested | Relapse post-remission |
Small-cell lung cancer (SCLC) | 40–50% of cell lines | Platinum resistance |
Small-molecule inhibitors like ABT263 (navitoclax) inhibit BCL-XL by occupying its BH3-binding groove. Despite preclinical efficacy, ABT263 induces severe dose-limiting thrombocytopenia because human platelets exclusively rely on BCL-XL (not BCL-2 or MCL-1) for survival [1] [6]. Platelet counts drop by >50% within days of treatment, necessitating dose reductions or discontinuation. This on-target toxicity halted clinical development of multiple BCL-XL inhibitors, underscoring the need for tumor-selective targeting strategies [2] [9].
Table 2: Comparison of BCL-XL Targeting Agents
Agent | Mechanism | Key Limitation | Platelet Toxicity (EC₅₀) |
---|---|---|---|
ABT263 (navitoclax) | BCL-2/XL inhibitor | Dose-limiting thrombocytopenia | 100–300 nM |
DT2216 | BCL-XL PROTAC | Minimal degradation in platelets | >10,000 nM |
A-1155463 | BCL-XL inhibitor | Thrombocytopenia | 150 nM |
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to induce target protein degradation. DT2216 exploits the differential expression of VHL (Von Hippel-Lindau) E3 ligase between tumors and platelets:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: